molecular formula C7H8N2O4 B13855465 1,3-Bis(carboxymethyl)-1H-imidazolium

1,3-Bis(carboxymethyl)-1H-imidazolium

Cat. No.: B13855465
M. Wt: 184.15 g/mol
InChI Key: GRLNUXQTQONUMA-UHFFFAOYSA-N
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Description

1,3-Bis(carboxymethyl)-1H-imidazolium is a zwitterionic compound derived from imidazole. It is known for its unique structural properties and its ability to form coordination polymers with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(carboxymethyl)-1H-imidazolium can be synthesized through a multicomponent reaction involving glycine, glyoxal, and formaldehyde . The reaction typically involves the following steps:

    Starting Materials: Glycine, glyoxal, and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imidazole ring.

    Procedure: The reagents are mixed in stoichiometric amounts and heated under reflux conditions to yield the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(carboxymethyl)-1H-imidazolium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted imidazolium derivatives .

Mechanism of Action

The mechanism of action of 1,3-Bis(carboxymethyl)-1H-imidazolium involves its ability to coordinate with metal ions. The imidazolium ring acts as a ligand, forming stable complexes with metals such as copper, zinc, and cadmium . These complexes can exhibit unique catalytic properties and are used in various chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(carboxymethyl)-1H-imidazolium is unique due to its zwitterionic nature and its ability to form stable coordination polymers with various metal ions. This property makes it highly versatile and useful in a wide range of applications, from catalysis to materials science .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-[3-(carboxymethyl)imidazol-1-ium-1-yl]acetate

InChI

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)

InChI Key

GRLNUXQTQONUMA-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CN1CC(=O)O)CC(=O)[O-]

Origin of Product

United States

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